Cas no 1782807-01-5 (5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid)

5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid
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- MDL: MFCD28132413
- インチ: 1S/C6H6BrNO2/c1-3-4(6(9)10)2-5(7)8-3/h2,8H,1H3,(H,9,10)
- InChIKey: ARNBEZLLGGOUGM-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(=O)O)=C(C)N1
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 151
- トポロジー分子極性表面積: 53.1
- XLogP3: 1.7
5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-98624-10.0g |
5-bromo-2-methyl-1H-pyrrole-3-carboxylic acid |
1782807-01-5 | 10.0g |
$3687.0 | 2023-02-10 | ||
Enamine | EN300-98624-5g |
5-bromo-2-methyl-1H-pyrrole-3-carboxylic acid |
1782807-01-5 | 5g |
$2933.0 | 2023-09-01 | ||
Enamine | EN300-98624-1.0g |
5-bromo-2-methyl-1H-pyrrole-3-carboxylic acid |
1782807-01-5 | 1.0g |
$1117.0 | 2023-02-10 | ||
Alichem | A109008825-1g |
5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid |
1782807-01-5 | 95% | 1g |
$573.34 | 2022-04-02 | |
Enamine | EN300-98624-1g |
5-bromo-2-methyl-1H-pyrrole-3-carboxylic acid |
1782807-01-5 | 1g |
$1117.0 | 2023-09-01 | ||
Enamine | EN300-98624-2.5g |
5-bromo-2-methyl-1H-pyrrole-3-carboxylic acid |
1782807-01-5 | 2.5g |
$2316.0 | 2023-09-01 | ||
Enamine | EN300-98624-10g |
5-bromo-2-methyl-1H-pyrrole-3-carboxylic acid |
1782807-01-5 | 10g |
$3687.0 | 2023-09-01 | ||
Enamine | EN300-98624-5.0g |
5-bromo-2-methyl-1H-pyrrole-3-carboxylic acid |
1782807-01-5 | 5.0g |
$2933.0 | 2023-02-10 | ||
Alichem | A109008825-5g |
5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid |
1782807-01-5 | 95% | 5g |
$1,351.41 | 2022-04-02 |
5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid 関連文献
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acidに関する追加情報
Introduction to 5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid (CAS No. 1782807-01-5)
5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid (CAS No. 1782807-01-5) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, medicinal chemistry, and materials science. This compound belongs to the class of pyrrole derivatives, which are known for their unique electronic and structural properties. The presence of a bromine atom and a methyl group in the molecule imparts specific reactivity and functional characteristics, making it a valuable building block in various synthetic pathways.
The chemical structure of 5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid consists of a five-membered pyrrole ring with a carboxylic acid group at the 3-position, a bromine atom at the 5-position, and a methyl group at the 2-position. This arrangement provides a balance of aromaticity and functional groups that can be exploited in diverse chemical reactions. The carboxylic acid group, in particular, offers opportunities for esterification, amide formation, and other carboxylic acid derivatives, which are crucial in the development of pharmaceuticals and advanced materials.
Recent research has highlighted the potential applications of 5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid in drug discovery and development. For instance, studies have shown that pyrrole derivatives can exhibit potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The bromine substituent can be used as a handle for further functionalization or as a leaving group in substitution reactions, allowing for the synthesis of more complex molecules with tailored biological activities.
In the context of medicinal chemistry, 5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid has been explored as a scaffold for the design of novel therapeutic agents. Its ability to form stable complexes with metal ions makes it an attractive candidate for metal-based drugs, which have shown promise in treating various diseases. Additionally, the compound's structural features enable it to interact with biological targets such as enzymes and receptors, making it a valuable tool in structure-based drug design.
The synthesis of 5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid has been optimized through various methodologies to improve yield and purity. Common synthetic routes include the condensation of pyrrole with appropriate electrophiles followed by bromination and carboxylation steps. These methods have been refined to ensure high efficiency and scalability, making the compound accessible for both academic research and industrial applications.
In materials science, 5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid has found use in the development of functional polymers and conjugated materials. The presence of the carboxylic acid group allows for polymerization reactions that can produce materials with tunable properties such as conductivity, optical activity, and mechanical strength. These materials have potential applications in electronics, sensors, and energy storage devices.
The environmental impact of 5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid is also an important consideration. Studies have shown that proper handling and disposal methods can minimize any adverse effects on ecosystems. Additionally, efforts are being made to develop greener synthetic routes that reduce waste and energy consumption during production.
In conclusion, 5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid (CAS No. 1782807-01-5) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers working on new drugs, advanced materials, and sustainable chemical processes. As research continues to uncover new applications and properties of this compound, its importance is likely to grow even further.
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